Cilazapril - 88768-40-5

Cilazapril

Catalog Number: EVT-264748
CAS Number: 88768-40-5
Molecular Formula: C22H31N3O5
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilazapril is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active metabolite, Cilazaprilat. [, , , , , ] This conversion primarily occurs in the liver. [, ] Cilazaprilat functions as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , , ] ACE inhibitors belong to a class of drugs primarily known for their antihypertensive effects, achieved through the inhibition of the renin-angiotensin-aldosterone system (RAAS). [, , , , , , ]

Cilazaprilat

  • Compound Description: Cilazaprilat is the active metabolite of cilazapril, formed through hydrolysis of the ethyl ester group in the liver. [] It is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), exhibiting an IC50 of 1.9 nM against rabbit lung ACE. [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure. []
  • Relevance: Cilazaprilat is directly derived from cilazapril through metabolic activation, representing the pharmacologically active form of the prodrug. Cilazaprilat exhibits a longer half-life compared to other ACE inhibitors such as enalapril, contributing to the sustained antihypertensive effect of cilazapril. []

Enalapril

  • Compound Description: Enalapril, similar to cilazapril, is an ACE inhibitor prodrug that requires in vivo hydrolysis to its active diacid form, enalaprilat. [] It is used to treat hypertension and heart failure.
  • Relevance: Enalapril serves as a key comparative compound in many studies evaluating the pharmacokinetics, pharmacodynamics, and clinical efficacy of cilazapril. While both compounds ultimately exert their effects through ACE inhibition, studies highlight the superior potency and longer duration of action of cilazapril and its active metabolite, cilazaprilat, compared to enalapril and enalaprilat. [, ]

Enalaprilat

  • Compound Description: Enalaprilat is the active diacid metabolite of the ACE inhibitor prodrug, enalapril. []
  • Relevance: Enalaprilat is compared to cilazaprilat in terms of their potency in inhibiting the angiotensin I pressor response. Studies demonstrate that cilazaprilat is equipotent to ramiprilat and slightly more potent than enalaprilat in this regard. [] This difference in potency contributes to the overall enhanced efficacy profile observed with cilazapril compared to enalapril.

Ramiprilat

  • Compound Description: Ramiprilat is the active metabolite of ramipril, another ACE inhibitor prodrug. [] It is a potent and long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
  • Relevance: Ramiprilat serves as a comparative benchmark for the potency of cilazaprilat in inhibiting the angiotensin I pressor response. Studies demonstrate that cilazaprilat exhibits equipotency to ramiprilat in this regard, highlighting the robust ACE inhibitory activity of cilazapril's active metabolite. []

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic that inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output and a reduction in blood pressure. [, ]
  • Relevance: Hydrochlorothiazide is frequently co-administered with cilazapril in clinical settings to achieve enhanced blood pressure control in patients with hypertension. [, ] Studies demonstrate the efficacy and safety of this combination therapy, highlighting the synergistic antihypertensive effects of combining an ACE inhibitor with a thiazide diuretic. [, ]

Cyclopenthiazide

  • Compound Description: Cyclopenthiazide is a thiazide diuretic with actions similar to hydrochlorothiazide. [] It inhibits sodium and chloride reabsorption in the kidneys, leading to increased urine production and lower blood pressure.

Nitrendipine

  • Compound Description: Nitrendipine is a calcium channel blocker belonging to the dihydropyridine class. [] It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
  • Relevance: Studies compared the hemodynamic effects of cilazapril with nitrendipine in spontaneously hypertensive rats. Both drugs individually lowered blood pressure, but through different mechanisms. [] Cilazapril primarily increased renal blood flow, while nitrendipine increased blood flow to nearly every organ and enhanced cardiac output. [] The combination produced a greater antihypertensive effect than either drug alone, suggesting a potential benefit in specific patient populations. []

Candesartan Cilexetil

  • Compound Description: Candesartan cilexetil is a prodrug of candesartan, an angiotensin II receptor blocker (ARB). [] It is used to treat hypertension and heart failure by blocking the binding of angiotensin II to its receptor, preventing vasoconstriction and the release of aldosterone.
  • Relevance: Candesartan cilexetil serves as a comparative benchmark for developing novel prodrugs of both cilazapril and candesartan suitable for transdermal delivery. [] This research aimed to improve upon the limitations of existing formulations for long-term treatment of cardiovascular diseases.

Saralasin

  • Compound Description: Saralasin is a competitive antagonist of angiotensin II receptors. [] It blocks the effects of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.
  • Relevance: Saralasin was used alongside cilazapril in a study investigating the role of the renin-angiotensin system in ovarian hyperstimulation syndrome (OHSS). [] While neither drug effectively prevented ascites formation, their differing effects on ovulation and estradiol production provided insights into the complexity of the syndrome and potential therapeutic targets.

Propranolol

  • Compound Description: Propranolol is a non-selective beta-blocker that blocks the effects of epinephrine and norepinephrine, leading to reduced heart rate, decreased cardiac contractility, and lower blood pressure. []
  • Relevance: Studies investigated the pharmacokinetic and pharmacodynamic interactions between cilazapril and propranolol. Results showed no significant pharmacokinetic interaction but demonstrated an enhanced antihypertensive effect when used in combination. [] The combination therapy also attenuated the reduction in cardiac output and increase in total peripheral resistance induced by propranolol alone. []
Source and Classification

Cilazapril is chemically known as (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid. It belongs to the class of pharmaceuticals known as angiotensin-converting enzyme inhibitors, which are crucial for managing high blood pressure and related cardiovascular conditions. Cilazapril is synthesized from various intermediates, with its production methods evolving over time to enhance yield and purity .

Synthesis Analysis

The synthesis of cilazapril involves several key steps utilizing various chemical precursors. A notable method includes the reaction of ethyl (R)-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate. This reaction typically occurs under controlled conditions, where temperatures range from 0°C to 100°C, depending on the specific reaction phase . The process can be carried out with or without solvents, and involves subsequent steps such as solvolysis and acid treatment to yield cilazapril in its monohydrate form.

The synthesis can be summarized as follows:

  1. Preparation of intermediates: Using nitro or halo substituted phenyl sulfonic esters.
  2. Reaction conditions: Conducted at varying temperatures with specific solvents.
  3. Isolation and purification: Involves extraction and pH adjustment to precipitate cilazapril .
Molecular Structure Analysis

Cilazapril's molecular structure features a complex bicyclic framework that includes a pyridazine ring fused with a diazepine moiety. The compound's three-dimensional conformation is critical for its biological activity, particularly in its interaction with the angiotensin-converting enzyme. The presence of functional groups such as carboxylate and amidic carbonyls enhances its binding affinity to the enzyme .

Key structural data include:

  • Molecular Formula: C17_{17}H22_{22}N4_{4}O4_{4}
  • Molecular Weight: Approximately 342.38 g/mol
  • Chirality: Cilazapril contains multiple chiral centers which contribute to its pharmacological profile .
Chemical Reactions Analysis

Cilazapril undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of active metabolites: Cilazapril is converted into cilazaprilat, its active form, through hydrolysis.
  2. Stability studies: Research has shown that cilazapril exhibits different stability profiles compared to other angiotensin-converting enzyme inhibitors under various conditions .
  3. Decomposition kinetics: The degradation pathways of cilazapril have been studied to understand its long-term stability in pharmaceutical formulations .
Mechanism of Action

Cilazapril exerts its antihypertensive effects primarily through the inhibition of the angiotensin-converting enzyme. By blocking this enzyme, cilazapril prevents the formation of angiotensin II, leading to:

  • Vasodilation: Reduced constriction of blood vessels.
  • Decreased aldosterone secretion: Resulting in lower sodium retention and fluid volume.
  • Improved cardiac output: Beneficial for patients with heart failure .

The binding affinity of cilazapril for the active site of the angiotensin-converting enzyme is influenced by its molecular conformation, which allows it to effectively compete with angiotensin I for binding .

Physical and Chemical Properties Analysis

Cilazapril exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 140°C.
  • pH Stability: Stable within a pH range of 4.0 to 7.0 .

These properties are essential for formulating cilazapril into effective pharmaceutical preparations.

Applications

Cilazapril is primarily used in clinical settings for:

  • Management of hypertension: Reducing high blood pressure effectively.
  • Heart failure treatment: Improving symptoms and quality of life for patients.
  • Post-myocardial infarction therapy: Preventing further cardiac events by lowering blood pressure and reducing strain on the heart .

Research continues into optimizing cilazapril formulations for better bioavailability and patient compliance, including studies on controlled release systems using innovative materials such as lignin-based particles .

Properties

CAS Number

88768-40-5

Product Name

Cilazapril

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O

Solubility

Water (25 ºC) 0.5 g/100 mL
1.06e+00 g/L

Synonyms

Cilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.